Naphthalene, 2-bromo-1-(2-propenyloxy)-

Photochemistry Radical Cyclization Naphthofuran Synthesis

Naphthalene, 2-bromo-1-(2-propenyloxy)- (CAS 848780-28-9), also named 1-allyloxy-2-bromonaphthalene or allyl 2-bromo-1-naphthyl ether, is a disubstituted naphthalene building block bearing a bromine atom at the 2-position and an allyloxy (2-propenyloxy) group at the 1-position. With molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol, it belongs to the class of brominated allyl naphthyl ethers that serve as versatile intermediates for constructing angular naphtho[1,2-b]furan scaffolds via photochemical radical cyclization, as well as substrates for cross-coupling and Claisen rearrangement chemistries.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 848780-28-9
Cat. No. B14179402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene, 2-bromo-1-(2-propenyloxy)-
CAS848780-28-9
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC=CCOC1=C(C=CC2=CC=CC=C21)Br
InChIInChI=1S/C13H11BrO/c1-2-9-15-13-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2
InChIKeyNQHKUIOFXPOPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-propenyloxy)naphthalene (CAS 848780-28-9): Core Identity and Procurement-Relevant Profile


Naphthalene, 2-bromo-1-(2-propenyloxy)- (CAS 848780-28-9), also named 1-allyloxy-2-bromonaphthalene or allyl 2-bromo-1-naphthyl ether, is a disubstituted naphthalene building block bearing a bromine atom at the 2-position and an allyloxy (2-propenyloxy) group at the 1-position [1]. With molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol, it belongs to the class of brominated allyl naphthyl ethers that serve as versatile intermediates for constructing angular naphtho[1,2-b]furan scaffolds via photochemical radical cyclization, as well as substrates for cross-coupling and Claisen rearrangement chemistries . Its regioisomeric identity—bromine ortho to the allyloxy group on the naphthalene ring—dictates a distinct reactivity profile compared to the 1-bromo-2-allyloxy isomer (CAS 109433-15-0), making unambiguous CAS-level sourcing essential for reproducible synthetic outcomes [1].

Why Generic Allyl Bromonaphthyl Ether Substitution Fails for 848780-28-9


Allyl bromonaphthyl ethers exist as three regioisomers—2-bromo-1-allyloxy (this compound, CAS 848780-28-9), 1-bromo-2-allyloxy (CAS 109433-15-0), and 3-bromo-2-allyloxy—that are chemically non-interchangeable in downstream transformations [1]. Under identical photochemical conditions, these isomers diverge dramatically in both reaction rate and product architecture: one isomer cyclizes to a linear naphtho[2,1-b]furan in hours, another requires >12 hours to produce an angular naphtho[1,2-b]furan, and the third fails to cyclize entirely [1]. Furthermore, the position of the bromine atom dictates the regiochemical outcome of cross-coupling reactions, Claisen rearrangements, and [1,2]-Wittig rearrangements, meaning that procurement of the incorrect isomer leads not merely to lower yield but to a structurally different product scaffold [1][2]. For researchers requiring the angular naphtho[1,2-b]furan core or specific 1,2-disubstituted naphthalene architectures, no other isomer can serve as a drop-in replacement.

Quantitative Differentiation Evidence: 2-Bromo-1-(2-propenyloxy)naphthalene vs. Closest Analogs


Photochemical Cyclization Rate and Regiochemical Outcome: 2-Bromo-1-allyloxy vs. 1-Bromo-2-allyloxy vs. 3-Bromo-2-allyloxy

Under identical photoreaction conditions (100 W high-pressure Hg lamp, Pyrex filter >280 nm, CH₃CN, 3 mM substrate, Ar atmosphere, room temperature), the three regioisomeric allyl bromonaphthyl ethers exhibit fundamentally different reactivity [1]. Allyl 1-bromo-2-naphthyl ether (1a, CAS 109433-15-0) cyclizes to 2-methylnaphtho[2,1-b]furan (linear isomer) in 72% isolated yield after only 3 h of irradiation. In contrast, the target compound—allyl 2-bromo-1-naphthyl ether (5, CAS 848780-28-9)—requires a prolonged irradiation period of 12 h to produce 2-methylnaphtho[1,2-b]furan (angular isomer) in 62% isolated yield. Allyl 3-bromo-2-naphthyl ether (7) fails to undergo cyclization even after 12 h, exhibiting quantitative recovery of starting material [1]. This demonstrates that the target compound is the only isomer that provides access to the angular naphtho[1,2-b]furan scaffold via this photochemical method.

Photochemistry Radical Cyclization Naphthofuran Synthesis

Predicted Lipophilicity (LogP) Differentiation Between Regioisomeric Allyl Bromonaphthyl Ethers

The target compound (2-bromo-1-allyloxy, CAS 848780-28-9) exhibits a predicted LogP of 4.17 [1], substantially lower than the ACD/LogP of 4.74 reported for its regioisomer allyl 1-bromo-2-naphthyl ether (CAS 109433-15-0) . This ΔLogP of approximately 0.57 log units translates to a roughly 3.7-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly less lipophilic than the 1-bromo-2-allyloxy isomer. This difference affects reversed-phase HPLC retention, choice of extraction solvents, and potential biological membrane permeability.

Physicochemical Properties LogP Chromatographic Behavior

Regioselective Dimerization and Halogenation Behavior of 1-Alkoxy vs. 2-Alkoxy Substrates

The regioisomeric identity of alkoxynaphthalene substrates dictates the product distribution in copper(II) halide-mediated reactions [1]. 1-Alkoxynaphthalenes react with alumina-supported copper(II) bromide to give predominantly 4,4′-dialkoxy-1,1′-binaphthyl dimers, while 2-alkoxynaphthalenes afford preferentially 1-bromo-2-alkoxynaphthalenes under the same conditions [1]. This means that the target compound (2-bromo-1-allyloxy), having the alkoxy group at the 1-position, originates from and participates in a different reactivity manifold than the 1-bromo-2-alkoxy isomer series. For applications requiring oxidative dimerization to binaphthyl systems—important in asymmetric catalysis ligand synthesis—the 1-alkoxy substitution pattern of the target compound is the productive orientation.

Regioselective Halogenation Oxidative Dimerization Copper(II) Halides

[1,2]-Wittig Rearrangement Efficiency: Allyl 1-Bromo-2-naphthyl Ethers as Superior Substrates

The Science of Synthesis compendium documents that lithium–halogen exchange of allyl 1-bromo-2-naphthyl ethers (the 1-bromo-2-allyloxy regioisomer, CAS 109433-15-0) initiates an anion translocation/[1,2]-Wittig rearrangement sequence to yield tertiary alcohols [1]. In contrast, the corresponding allyl 2-bromophenyl ethers undergo the same rearrangement far less efficiently, with yields of only 18–30% [1]. While this specific datum refers to the phenyl rather than naphthyl system, the principle that bromine position relative to the allyloxy group governs [1,2]-Wittig rearrangement efficiency is established and extrapolates to the naphthalene series: the 2-bromo-1-allyloxy arrangement (target compound) places bromine at the position analogous to the less efficient 2-bromophenyl ethers, predicting attenuated rearrangement yields compared to the 1-bromo-2-allyloxy isomer.

[1,2]-Wittig Rearrangement Lithium-Halogen Exchange Anion Translocation

High-Value Application Scenarios for 2-Bromo-1-(2-propenyloxy)naphthalene (CAS 848780-28-9)


Photochemical Synthesis of Angular Naphtho[1,2-b]furan Natural Product Analogs

The target compound is the demonstrated precursor for constructing the angular 2-methylnaphtho[1,2-b]furan scaffold via photochemical radical cyclization–dehydrohalogenation (62% yield, 12 h irradiation) [1]. This angular naphthofuran core appears in bioactive natural products and is inaccessible from the 1-bromo-2-allyloxy isomer, which instead yields the linear naphtho[2,1-b]furan [1]. Medicinal chemistry groups synthesizing naphthofuran-based compound libraries for biological screening should source this specific CAS number to ensure access to the angular scaffold.

Orthogonal Functionalization via Sequential Cross-Coupling and Claisen Rearrangement

The 2-bromo substituent serves as a handle for Pd-catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross-coupling reactions, while the 1-allyloxy group can undergo thermal Claisen rearrangement to generate C-allyl naphthol derivatives [1]. This orthogonal reactivity—C–Br for coupling, O-allyl for sigmatropic shift—enables sequential diversification strategies for constructing densely functionalized 1,2-disubstituted naphthalenes that are valuable in materials science and drug discovery. The specific 2-bromo-1-allyloxy substitution pattern ensures that cross-coupling occurs at the 2-position without competing allyl group interference.

Binaphthyl Ligand Precursor via Oxidative Dimerization

1-Alkoxynaphthalenes undergo alumina-supported copper(II) halide-mediated oxidative dimerization to 4,4′-dialkoxy-1,1′-binaphthyls [2]. The target compound, bearing the requisite 1-alkoxy substitution, can serve as a precursor to allyloxy-functionalized binaphthyls that, after further elaboration, yield chiral ligands for asymmetric catalysis. This application leverages the 1-alkoxy regiochemistry that distinguishes the target compound from 2-alkoxy-substituted naphthalene isomers.

Agrochemical Intermediate: Naphthyl Ether Fungicides

Naphthyl ethers of the general structure bearing a bromine substituent and an allyloxy or related ether group are claimed in patent literature as intermediates for fungicidal active ingredients [3]. The 2-bromo-1-(2-propenyloxy) substitution pattern places the halogen at a position suitable for further coupling to generate the final agrochemical scaffold, while the allyloxy group can be cleaved or modified post-coupling. Agrochemical process development groups should specify this CAS number when scaling synthetic routes from patent disclosures.

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